(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-16-12(10-24-15-4-2-1-3-13(15)16)9-14-17(23)21(18(25)19-14)11-20-5-7-26-8-6-20/h1-4,9-10H,5-8,11H2,(H,19,25)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXJENAHWBHJP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Imidazolidinone Formation: The imidazolidinone core is formed by the reaction of a suitable diamine with a carbonyl compound.
Thiomorpholine Attachment: The thiomorpholine moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chromenyl intermediate with the imidazolidinone-thiomorpholine intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiomorpholine or chromenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound involves several key steps, primarily utilizing thiourea and chloroethylacetate to create thiazolidinone derivatives, which are then condensed with chromene derivatives. The process typically includes:
- Formation of Thiazolidinone :
- Condensation Reaction :
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have indicated that derivatives of thiazolidinones, including the synthesized compound, show effectiveness against various bacterial strains, including Mycobacterium tuberculosis. These compounds function by inhibiting essential enzymes involved in bacterial DNA synthesis, thus demonstrating potential as antibacterial agents .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of thiazolidinone derivatives. The synthesized compound has been shown to inhibit inflammatory pathways effectively. For instance, molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, a crucial enzyme in the inflammatory response. This positions it as a candidate for developing anti-inflammatory medications .
Anticancer Potential
Recent investigations into the anticancer properties of thiazolidinones have revealed promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential cancer therapies. Its mechanism appears to involve inducing apoptosis in cancer cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
In a study conducted by Asrondkar et al., the synthesized derivative was tested against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity. The study concluded that modifications in the functional groups of the compound could enhance its antimicrobial properties .
Study 2: Anti-inflammatory Activity
A separate study evaluated the anti-inflammatory effects of various thiazolidinone derivatives, including the target compound. It was found that compounds modified with specific substituents exhibited superior anti-inflammatory activity compared to standard treatments like Diclofenac Sodium. The percentage inhibition was significantly higher in compounds with fluoro and nitro substitutions .
Study 3: Cytotoxicity Against Cancer Cells
In vitro studies on cancer cell lines demonstrated that the compound induced cell death at low micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of caspases, leading to apoptosis. This suggests its potential as a lead compound for developing novel anticancer therapies .
Mechanism of Action
The mechanism by which (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group may facilitate binding to specific sites, while the thiomorpholine and imidazolidinone moieties contribute to the overall activity by stabilizing the compound or enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a common 5-arylidene-2-thioxoimidazolidin-4-one backbone with several analogs (Table 1). Key structural variations include:
- Arylidene substituents : The 4-oxo-4H-chromen-3-yl group distinguishes it from simpler benzylidene or methoxy-substituted derivatives (e.g., 4a–4c in ). Chromene-based substituents may enhance π-π stacking interactions in biological systems compared to halogenated or alkylated analogs .
- N3-substituent: The thiomorpholin-4-ylmethyl group at the N3 position is unique; most analogs feature aryl (e.g., 4-bromophenyl in ) or alkyl groups (e.g., methyl in ).
Table 1: Structural Comparison of Selected Imidazolidinone Derivatives
Physicochemical Properties
- Melting points : Derivatives with electron-rich arylidenes (e.g., dimethoxy or benzodioxolyl groups in ) exhibit higher melting points (234–254°C) due to enhanced crystallinity. The target compound’s chromene substituent may lower its melting point relative to these analogs but increase it compared to alkylated derivatives (e.g., 218–220°C for 7f) .
- Solubility : Thiomorpholine’s sulfur atoms could improve aqueous solubility compared to purely aromatic N3-substituents (e.g., 4-bromophenyl in ) .
Biological Activity
The compound (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one represents a novel class of imidazolidinone derivatives that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone moiety linked to a thiomorpholine and an imidazolidinone core, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antioxidant Activity : The compound has shown significant free radical scavenging abilities, which are essential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been demonstrated to inhibit key inflammatory pathways, suggesting potential use in treating inflammatory disorders.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Molecular Interactions : Docking studies reveal that the compound interacts with specific amino acid residues in target proteins, enhancing its inhibitory effects on enzymes related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- SAR Framework :
- Vary substituents on the chromen-4-one and thiomorpholin groups.
- Correlate electronic parameters (Hammett σ) with bioactivity using linear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
